molecular formula C11H15IN2O2 B1324992 N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 898561-62-1

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B1324992
M. Wt: 334.15 g/mol
InChI Key: QBAGSGZCYLRPEQ-UHFFFAOYSA-N
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Description

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (IMPPA) is a small molecule synthesized from 3-iodo-4-methoxy-pyridine and 2,2-dimethyl-propionamide. It is a member of the pyridine family of compounds and has been studied for its various biological and chemical applications. IMPPA is a versatile compound that has been used in a variety of research studies and laboratory experiments.

Scientific Research Applications

Leukotriene Synthesis Inhibition

  • N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor. It shows significant efficacy in inhibiting leukotriene synthesis both in vitro and in vivo, making it a promising compound for clinical development in the treatment of asthma and allergic reactions (Hutchinson et al., 2009).

Coordination Chemistry

  • This compound plays a role in coordination chemistry, particularly in the formation of CuI complexes with N,N',S,S' scorpionate ligands. These complexes exhibit interesting dimer-monomer equilibria and have potential applications in catalysis and materials science (Gennari et al., 2008).

Synthetic Precursor Applications

  • It serves as a precursor in the synthesis of various derivatives, including those used in radiopharmaceuticals. The simple and high-yield synthesis of such derivatives indicates its utility in the preparation of compounds for medical imaging and diagnostics (Bobeldijk et al., 1990).

Role in Dioxygen Activation

  • The compound is involved in the activation of dioxygen by mononuclear non-heme iron complexes. This process has implications for understanding the mechanisms of oxygen activation in biological systems and could have applications in biocatalysis (Martinho et al., 2010).

Inorganic and Organometallic Chemistry

  • In inorganic and organometallic chemistry, it is used in the synthesis of coordination polymers and complexes. These compounds have potential applications in catalysis and materials science due to their unique structural and electronic properties (Zhao et al., 2008).

Pharmaceutical and Medicinal Chemistry

  • Its derivatives are explored in pharmaceutical and medicinal chemistry for their antimicrobial properties, highlighting its importance in the development of new therapeutic agents (Tayade et al., 2012).

Safety And Hazards

While specific safety and hazard information for this compound is not available, compounds in this class should be handled with care and appropriate safety measures should be taken .

properties

IUPAC Name

N-(3-iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAGSGZCYLRPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640069
Record name N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

CAS RN

898561-62-1
Record name N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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